![molecular formula C12H25ClN2O B2439845 N-[(1R*,4R*)-4-Aminocyclohexyl]-3,3-dimethylbutanamide hydrochloride CAS No. 1286272-72-7](/img/structure/B2439845.png)
N-[(1R*,4R*)-4-Aminocyclohexyl]-3,3-dimethylbutanamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1R*,4R*)-4-Aminocyclohexyl]-3,3-dimethylbutanamide hydrochloride is a chemical compound with the molecular formula C12H24N2O・HCl . It has a molecular weight of 248.79 . This compound is used for research and development .
Physical And Chemical Properties Analysis
The physical and chemical properties of N-[(1R*,4R*)-4-Aminocyclohexyl]-3,3-dimethylbutanamide hydrochloride are not fully detailed in the available resources. The molecular weight is known to be 248.79 , but other properties such as melting point, boiling point, solubility, and others are not provided.Wissenschaftliche Forschungsanwendungen
Modular Synthons for Medicinal Chemistry
"N-[(1R*,4R*)-4-Aminocyclohexyl]-3,3-dimethylbutanamide hydrochloride" and similar compounds serve as modular synthons in medicinal chemistry. For instance, the synthesis of protected α-aminocyclobutanone and its derivatives provides access to cyclobutanone-containing lead inhibitors for hydrolase enzymes, including serine proteases and metalloproteases. These synthons offer a convenient pathway to explore therapeutic agents targeting a variety of diseases (Thahani S Habeeb Mohammad et al., 2020).
Novel Antidepressant Compounds
Research on bicyclic compounds, such as Wy-45,030, which is structurally related to "N-[(1R*,4R*)-4-Aminocyclohexyl]-3,3-dimethylbutanamide hydrochloride," demonstrates a neurochemical profile predictive of antidepressant activity. These studies highlight the potential for developing antidepressants with fewer side effects compared to traditional medications (E. Muth et al., 1986).
Fungicidal Applications
Compounds structurally related to "N-[(1R*,4R*)-4-Aminocyclohexyl]-3,3-dimethylbutanamide hydrochloride" have shown potential in the development of fungicides. For example, 2-amino-6-oxocyclohexenylsulfonamides displayed moderate antifungal activity against Botrytis cinerea, indicating the utility of these compounds in agricultural sciences (Xinghai Li et al., 2011).
Liquid-Liquid Extraction for Metal Recovery
"N,N′-dimethyl-N,N′-dicyclohexylsuccinamide" has been investigated for its potential in the liquid-liquid extraction of Pd(II) from chloride solutions. This research demonstrates the application of cyclohexyl-based compounds in the recovery of precious metals from industrial waste, contributing to more sustainable practices (M. C. Costa et al., 2018).
Alzheimer's Disease Research
Compounds with structural similarities to "N-[(1R*,4R*)-4-Aminocyclohexyl]-3,3-dimethylbutanamide hydrochloride" have been utilized in the study of Alzheimer's disease. For instance, [18F]FDDNP, a derivative used in positron emission tomography, facilitates the non-invasive monitoring of neurofibrillary tangles and beta-amyloid plaques in living patients, thereby aiding in the diagnosis and treatment monitoring of Alzheimer's disease (K. Shoghi-Jadid et al., 2002).
Safety and Hazards
According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed cautiously with water . In case of accidental release, the area should be ventilated until material pick up is complete . It should be kept away from heat/sparks/open flames/hot surfaces .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-aminocyclohexyl)-3,3-dimethylbutanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O.ClH/c1-12(2,3)8-11(15)14-10-6-4-9(13)5-7-10;/h9-10H,4-8,13H2,1-3H3,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLBVFREDBVDLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1CCC(CC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1R*,4R*)-4-Aminocyclohexyl]-3,3-dimethylbutanamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-isopentyl-1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2439768.png)

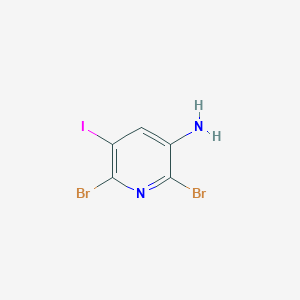
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/structure/B2439773.png)
![2-Methylpyrazolo[1,5-A]pyrimidine-5,7-diol](/img/structure/B2439775.png)

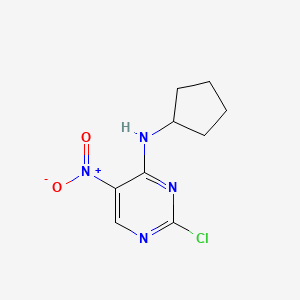
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2439778.png)
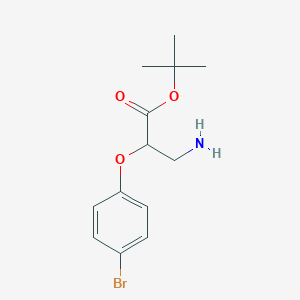
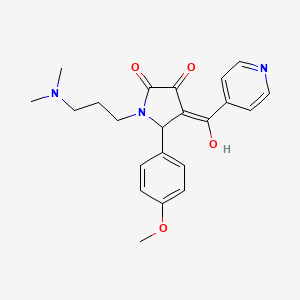
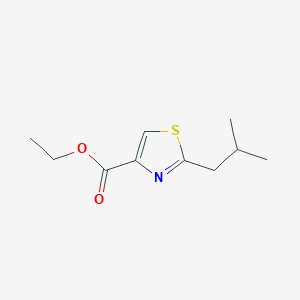
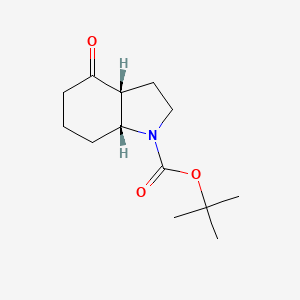
![N-(4-((3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide](/img/structure/B2439785.png)